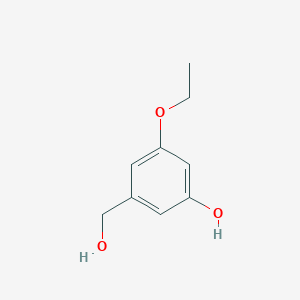
3-Ethoxy-5-(hydroxymethyl)phenol
Cat. No. B3301070
Key on ui cas rn:
906079-93-4
M. Wt: 168.19 g/mol
InChI Key: MWPFUOPQTLMIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07645753B2
Procedure details


To a solution of 5-hydroxymethyl-benzene-1,3-diol (0.5 g, 3.57 mmol, 1.0 equiv) in DMF (5 mL) was added K2CO3 (0.99 g, 7.14 mmol, 2.0 equiv) and ethyl iodide (0.29 mL, 0.43 g, 3.93 mmol, 1.1 equiv) and the reaction mixture stirred under Ar at 60° C. for 4 h. The K2CO3 was removed by filtration, the filtrate extracted with ethyl acetate (3×50 mL), the combined organic phases washed with a sat. solution of sodium chloride (1×50 ml) and dried over Na2SO4. The solvent was removed by evaporation under reduced pressure and the crude material purified with column chromatography on silica eluting with a gradient of hexane/ethyl acetate (4:1→2:1) providing 0.25 g (42%) of the title compound. 1H NMR (250 MHz, CDCl3): δ 1.40 (t, J=7.0 Hz, 3H), 4.02 (q, J=7.0 Hz, 2H), 4.61 (d, J=5.6 Hz, 2H), 4.91 (br s, 1H), 6.29-6.31 (m, 1H), 6.43 (br s, 1H), 6.49 (br s, 1H). MS (EI): 168.0 [M]+.



Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[C:7]([OH:9])[CH:8]=1.C([O-])([O-])=O.[K+].[K+].[CH2:17](I)[CH3:18]>CN(C=O)C>[CH2:17]([O:9][C:7]1[CH:6]=[C:5]([OH:10])[CH:4]=[C:3]([CH2:2][OH:1])[CH:8]=1)[CH3:18] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC=1C=C(C=C(C1)O)O
|
|
Name
|
|
|
Quantity
|
0.99 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.29 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture stirred under Ar at 60° C. for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The K2CO3 was removed by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate extracted with ethyl acetate (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases washed with a sat. solution of sodium chloride (1×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude material purified with column chromatography on silica eluting with a gradient of hexane/ethyl acetate (4:1→2:1)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=1C=C(C=C(C1)CO)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.25 g | |
| YIELD: PERCENTYIELD | 42% | |
| YIELD: CALCULATEDPERCENTYIELD | 41.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

